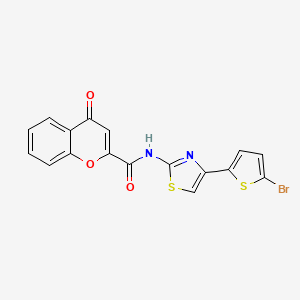

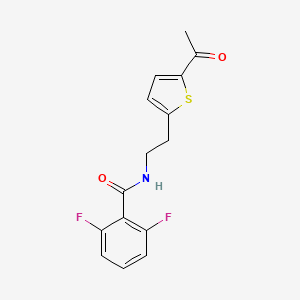

2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide” is a chemical compound . It is an impurity of Linagliptin, a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes .

Molecular Structure Analysis

The molecular structure of “this compound” contains total 25 bond(s); 18 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), 1 hydroxyl .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 303.06958 g/mol . The linear formula is C8H7BrN4O4 .Scientific Research Applications

Chemical Synthesis and Molecular Structure

A significant portion of the research on 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide and related compounds involves innovative synthesis methods and the exploration of their molecular structures. For instance, studies have developed regioselective dibromohydration methods for synthesizing N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamides, showcasing techniques for forming bromo-containing cations and their subsequent reactions (Qiu, Li, Ma, & Zhou, 2017). Another area of focus is the determination of molecular structures through crystallography, which aids in understanding the compound's stability and potential for interactions, as seen in the analysis of compounds with similar functional groups (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).

Biological Activity and Antioxidant Properties

Research on this compound and analogs extends to their biological activities, including their potential as antimicrobial and antioxidant agents. For example, studies on novel compounds derived from similar molecular frameworks have investigated their antimicrobial properties, indicating the potential of these compounds to inhibit bacterial and fungal growth (Fahim & Ismael, 2019). Additionally, the antioxidant capabilities of compounds like N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative with a related structural motif, have been evaluated, demonstrating significant free radical scavenging activities (Boudebbous, Hamdouni, Boulebd, Zemamouche, Boudjada, & Debache, 2021).

Molecular Docking and Pharmacological Potential

Investigations into the pharmacological potential of this compound related compounds often involve molecular docking studies to predict interactions with biological targets. This approach helps identify potential applications in drug development, especially for targeting specific diseases or biological processes. For instance, studies involving molecular docking have been used to analyze the interactions of synthesized compounds with DNA or proteins, providing insights into their potential anticancer activities or mechanisms of action (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN5O3/c1-13-5-4(6(16)12-8(13)17)14(2-3(10)15)7(9)11-5/h2H2,1H3,(H2,10,15)(H,12,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZMMHBMKMIKGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2979099.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2979102.png)

![5-(4-Methylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2979103.png)

![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2979111.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2979116.png)